molecular formula C7H8ClN3 B1288599 5-Aminoindazole hydrochloride CAS No. 64309-76-8

5-Aminoindazole hydrochloride

Cat. No.: B1288599
CAS No.: 64309-76-8
M. Wt: 169.61 g/mol
InChI Key: DHDNJTBILGPMBJ-UHFFFAOYSA-N
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Description

5-Aminoindazole hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

5-Aminoindazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Future Directions

While specific future directions for 5-Aminoindazole hydrochloride were not found, indazole derivatives have been gaining attention due to their diverse biological properties. For instance, 6-substituted aminoindazole derivatives have shown potential as anticancer agents . Furthermore, indazole-based therapeutic agents have been in clinical application or clinical trials .

Biochemical Analysis

Biochemical Properties

5-Aminoindazole hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It has been found to interact with enzymes such as nitric oxide synthase, where it acts as an inhibitor. This interaction is crucial as it affects the production of nitric oxide, a signaling molecule involved in various physiological processes. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving rat models, this compound has demonstrated antispermatogenic effects, leading to reduced testicular weights and disrupted spermatogenesis . This compound also affects the motility and morphology of spermatozoa, indicating its potential impact on reproductive health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide. This inhibition can lead to alterations in gene expression and enzyme activity, ultimately affecting various cellular functions. Additionally, this compound has been shown to induce the formation of multinucleated cells in testicular tissue, further highlighting its impact on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to permanent sterility in rats, with significant reductions in testicular weights and disrupted spermatogenesis observed even after extended recovery periods . The stability of this compound in various experimental conditions is crucial for its effective application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, doses ranging from 5 to 200 mg/kg have been tested, with higher doses leading to more pronounced antispermatogenic effects. At high doses, this compound has been found to cause significant reductions in testicular weights and disruption of spermatogenesis, while lower doses have milder effects . It is important to consider the dosage when studying the biochemical and physiological effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. One of the key pathways involves its interaction with nitric oxide synthase, where it acts as an inhibitor. This interaction affects the production of nitric oxide, a critical signaling molecule in various physiological processes . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to accumulate in specific tissues, such as the testes, where it exerts its antispermatogenic effects . The localization and accumulation of this compound are important factors in determining its overall impact on cellular function and physiology.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and influences cellular processes. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its effective function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindazole hydrochloride typically involves the reduction of 5-nitroindazole. The process begins with the nitration of indazole to form 5-nitroindazole, which is then reduced using hydrogen gas in the presence of a palladium on carbon catalyst to yield 5-Aminoindazole. The final step involves the reaction of 5-Aminoindazole with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoindazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted indazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Halogenating agents and alkylating agents are frequently employed.

Major Products Formed:

    Oxidation: 5-Nitroindazole

    Reduction: Various amine derivatives

    Substitution: Substituted indazole derivatives

Mechanism of Action

The mechanism of action of 5-Aminoindazole hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 5-Aminoindole
  • 6-Aminoindole
  • 5-Nitroindazole
  • 6-Aminobenzothiazole

Comparison: 5-Aminoindazole hydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to 5-Aminoindole, it has a different electronic distribution, affecting its reactivity and interaction with biological targets. Similarly, its properties differ from those of 6-Aminoindole and 5-Nitroindazole due to variations in the position and nature of substituents on the indazole ring .

Properties

IUPAC Name

1H-indazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNJTBILGPMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214533
Record name 5-Aminoindazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64309-76-8
Record name 5-Aminoindazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoindazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoindazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K4Q5N9XYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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